molecular formula C11H14BrClO B14602420 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene CAS No. 61151-61-9

1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene

Cat. No.: B14602420
CAS No.: 61151-61-9
M. Wt: 277.58 g/mol
InChI Key: UNTKHULBCSXPPE-UHFFFAOYSA-N
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Description

1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromo and a chloroethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, ammonia, or other nucleophiles in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in an aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation Reactions: Formation of alcohols or ketones.

Scientific Research Applications

1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene can be compared with other halogenated benzene derivatives such as:

    1-Bromo-2-(2-chloroethoxy)ethane: Similar in structure but lacks the methyl group on the benzene ring.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a chloroethoxy group.

    1-Bromo-3,6-dioxaheptane: Contains additional ether linkages and lacks the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61151-61-9

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene

InChI

InChI=1S/C11H14BrClO/c1-9-3-2-4-10(7-9)11(8-12)14-6-5-13/h2-4,7,11H,5-6,8H2,1H3

InChI Key

UNTKHULBCSXPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OCCCl

Origin of Product

United States

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